molecular formula C13H16N2O3 B11802956 3-((3-Ethyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid

3-((3-Ethyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid

Katalognummer: B11802956
Molekulargewicht: 248.28 g/mol
InChI-Schlüssel: QJDSLFAVQZNFJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((3-Ethyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid is an organic compound with a complex structure that includes an imidazolidinone ring and a benzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Ethyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid typically involves the reaction of 3-ethyl-2-oxoimidazolidine with a benzoic acid derivative under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, and the temperature is maintained at a moderate level to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high efficiency and consistency in the production process. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-((3-Ethyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted benzoic acids .

Wissenschaftliche Forschungsanwendungen

3-((3-Ethyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-((3-Ethyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-((3-Ethyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid is unique due to its specific structural features, such as the ethyl group on the imidazolidinone ring and the benzoic acid moiety.

Eigenschaften

Molekularformel

C13H16N2O3

Molekulargewicht

248.28 g/mol

IUPAC-Name

3-[(3-ethyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid

InChI

InChI=1S/C13H16N2O3/c1-2-14-6-7-15(13(14)18)9-10-4-3-5-11(8-10)12(16)17/h3-5,8H,2,6-7,9H2,1H3,(H,16,17)

InChI-Schlüssel

QJDSLFAVQZNFJQ-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCN(C1=O)CC2=CC(=CC=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.